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molecular formula C11H12N2O2 B043257 6,7-Dimethoxy-2-methylquinoxaline CAS No. 143159-04-0

6,7-Dimethoxy-2-methylquinoxaline

Cat. No. B043257
M. Wt: 204.22 g/mol
InChI Key: BGWJSTZPSPZPFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06852712B2

Procedure details

The title compound is prepared using an adaptation of the published method of Tamao, et al. Tetrahedron, 1982, 38, 3347-3354. To a THF solution under argon is added 2-Chloro-6,7-dimethoxyquinoxaline (5 g, 26 mmol) and NiCl2 (dppp) (0.14 g, 0.26 mmol). The reaction mixture is cooled to 0° C., and a 3 M solution of MeMgBr in Et2O (13 mL, 39 mmol) is added portionwise. The reaction mixture is allowed to warm to room temperature, stirred for 1 hours then refluxed for 1.5 hours. The mixture is cooled, quenched with 10% HCl, stirred 10 minutes, then made basic with 5% NaOH. CH2Cl2 and H2O are added to the reaction, and the mixture stirred overnight. Additional CH2Cl, H2O, and NaCl are then added and the mixture is filtered. The resulting solution is poured into a separatory funnel, and the aqueous layers are washed 3× with CH2Cl2. The organic layers are combined, washed with brine, dried (MgSO4), concentrated onto silica gel, and chromatographed (50%-80% EtOAc/hexanes) to provide a orange solid (49% yield).
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
13 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Name
Quantity
0.14 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][C:6]([O:14][CH3:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1.C[Mg+].[Br-].[CH3:19]COCC>Cl[Ni]Cl.C1COCC1>[CH3:19][C:2]1[CH:11]=[N:10][C:9]2[C:4](=[CH:5][C:6]([O:14][CH3:15])=[C:7]([O:12][CH3:13])[CH:8]=2)[N:3]=1 |f:1.2|

Inputs

Step One
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
13 mL
Type
reactant
Smiles
CCOCC
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
ClC1=NC2=CC(=C(C=C2N=C1)OC)OC
Name
Quantity
0.14 g
Type
catalyst
Smiles
Cl[Ni]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 1 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
then refluxed for 1.5 hours
Duration
1.5 h
TEMPERATURE
Type
TEMPERATURE
Details
The mixture is cooled
CUSTOM
Type
CUSTOM
Details
quenched with 10% HCl
STIRRING
Type
STIRRING
Details
stirred 10 minutes
Duration
10 min
ADDITION
Type
ADDITION
Details
CH2Cl2 and H2O are added to the reaction
STIRRING
Type
STIRRING
Details
the mixture stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Additional CH2Cl, H2O, and NaCl are then added
FILTRATION
Type
FILTRATION
Details
the mixture is filtered
ADDITION
Type
ADDITION
Details
The resulting solution is poured into a separatory funnel
WASH
Type
WASH
Details
the aqueous layers are washed 3× with CH2Cl2
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated onto silica gel
CUSTOM
Type
CUSTOM
Details
chromatographed (50%-80% EtOAc/hexanes)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1=NC2=CC(=C(C=C2N=C1)OC)OC
Name
Type
product
Smiles
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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